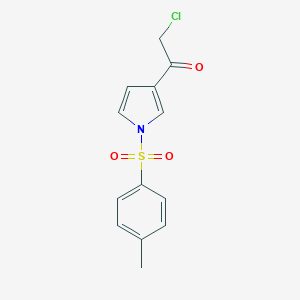

3-(Chloroacetyl)-1-tosylpyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUEUYPEHSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569709 | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124511-96-2 | |

| Record name | 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124511-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloroacetyl 1 Tosylpyrrole

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation of N-tosylpyrrole using chloroacetyl chloride is a direct and commonly employed route. niscpr.res.in The tosyl group on the pyrrole (B145914) nitrogen serves as a crucial directing group, influencing the position of acylation.

The direct reaction between N-p-toluenesulfonylpyrrole and chloroacetyl chloride in the presence of a Lewis acid catalyst is the most straightforward method for synthesizing the target compound. niscpr.res.innih.gov The N-tosyl group deactivates the pyrrole ring to some extent but favors substitution at the 3-position, a departure from the typical 2-position substitution seen in many pyrrole reactions. nih.gov This regioselectivity is a key advantage of using the N-tosyl protecting group.

The choice of catalyst is critical in the Friedel-Crafts acylation of N-tosylpyrrole. Aluminum chloride (AlCl₃) is a strong Lewis acid and is frequently used to promote the reaction. nih.gov Typically, a stoichiometric amount of AlCl₃ is required because it complexes with both the acyl chloride and the resulting ketone product. organic-chemistry.org The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644). nih.gov

Research indicates that when AlCl₃ is used as the catalyst, the reaction may proceed through an organoaluminum intermediate, which then reacts with the acyl halide to yield the 3-acyl derivative as the major product. nih.gov The use of weaker Lewis acids, such as ethylaluminum dichloride (EtAlCl₂) or diethylaluminum chloride (Et₂AlCl), or less than one equivalent of AlCl₃, tends to increase the formation of the 2-acyl isomer. nih.gov

| Catalyst | Equivalents of Catalyst | Solvent | Temperature (°C) | Product Ratio (3-isomer : 2-isomer) |

| AlCl₃ | 1.2 | Dichloromethane | 0 to ambient | Predominantly 3-isomer |

| EtAlCl₂ | 1.2 | Dichloromethane | Not specified | Less regioselective |

| Et₂AlCl | 1.2 | Dichloromethane | Not specified | Less regioselective |

| SnCl₄, TiCl₄, ZnCl₂, FeCl₃ | Not specified | Not specified | Not specified | Considerably less regioselective |

Data compiled from research on related acylations of N-p-toluenesulfonylpyrrole. nih.gov

Optimizing the yield of 3-(Chloroacetyl)-1-tosylpyrrole involves careful control of reaction parameters. The ratio of reactants and catalyst, temperature, and reaction time all play significant roles. For instance, using at least a stoichiometric amount of AlCl₃ is crucial for driving the reaction towards the desired product and achieving good conversion. organic-chemistry.org

Scalability of the Friedel-Crafts acylation can present challenges. The requirement for stoichiometric amounts of AlCl₃ can lead to large volumes of corrosive waste during work-up, as the catalyst-product complex must be hydrolyzed. niscpr.res.in This can complicate purification and waste disposal on an industrial scale.

Temperature is a critical parameter influencing the regioselectivity of the acylation. Reactions carried out at 0 °C tend to favor the 3-isomer more than those conducted at ambient temperature. nih.gov For example, the acylation of N-p-toluenesulfonylpyrrole with 1-naphthoyl chloride using AlCl₃ in dichloromethane at ambient temperature resulted in 3-acyl to 2-acyl isomer ratios ranging from 2:1 to 4:3. nih.gov

The choice of solvent is also important. Halogenated solvents like dichloromethane and 1,2-dichloroethane are common as they are inert under the reaction conditions and effectively dissolve the reactants and the Lewis acid complex. nih.govnih.gov

Despite its utility, the Friedel-Crafts acylation of N-tosylpyrrole is not without its limitations. Issues such as competitive side reactions, the formation of isomeric products, and difficulties in catalyst handling and removal are common hurdles. nsf.gov The strong acidic conditions can sometimes lead to polymerization or degradation of the pyrrole ring. nsf.gov

One of the significant challenges is the variability in yield and regioselectivity, which can be dependent on the reaction scale. nih.gov Homogeneous mixing and efficient heat transfer become more difficult on a larger scale, which can affect the local concentration of reactants and the reaction temperature, leading to inconsistent product ratios. The ratio of the 3-acyl to the 2-acyl product can vary, impacting the purity and yield of the desired this compound. nih.gov This variability necessitates careful process control and optimization when moving from laboratory-scale synthesis to larger-scale production.

Challenges and Limitations in Friedel-Crafts Acylation

Influence of Dissolved Hydrogen Chloride

A significant challenge in the Friedel-Crafts acylation of 1-tosylpyrrole (B123520) with chloroacetyl chloride is the detrimental effect of dissolved hydrogen chloride (HCl), a standard byproduct of the reaction. researchgate.netsciencemadness.org While HCl is an expected byproduct, its presence in the reaction mixture has been identified as a key factor in a precipitous drop in yield when the synthesis is scaled up. researchgate.net

Hydrogen chloride is highly soluble in aqueous and some organic solutions. epa.gov Spectroscopic studies have revealed a complex and adverse interaction between dissolved HCl and the reaction components, which hinders the process efficiency. researchgate.net This issue is particularly pronounced in larger batches, where localized concentrations of HCl can build up, leading to inconsistent and poor outcomes. The need to manage the effects of this dissolved gas complicates the procedure and makes the process less reliable for large-scale industrial synthesis. researchgate.net

Reactivity Issues of Chloroacetyl Chloride

Chloroacetyl chloride is a bifunctional and highly versatile reagent used in organic synthesis to introduce a two-carbon unit. niscpr.res.inresearchgate.net Its use in a Friedel-Crafts reaction is intended to combine two synthetic steps into one: the acylation of the aromatic ring and the α-chlorination of the resulting ketone. niscpr.res.in

However, the high reactivity of chloroacetyl chloride contributes to the difficulties in the synthesis of this compound. researchgate.net The reagent's reactivity can lead to the formation of undesired products and complicate the purification process. taylorandfrancis.com Research has shown that the poor reactivity profile of chloroacetyl chloride under specific scale-up conditions was a primary reason for significant drops in yield. researchgate.net This unreliability and the potential for side reactions make it a problematic reagent for a robust and scalable manufacturing process. researchgate.nettaylorandfrancis.com

Alternative Synthetic Routes

Given the scalability and reactivity issues associated with the direct one-step acylation, alternative multi-step synthetic routes have been developed. These methods prioritize process robustness and yield consistency over the directness of the synthetic path.

Selective α-Chlorination of 3-Acetyl-N-tosylpyrrole

A more dependable, though less direct, route to this compound involves a two-stage process. The first step is the robust Friedel-Crafts acylation of 1-tosylpyrrole using acetyl chloride, which is a more manageable acylating agent than its chlorinated counterpart. This reaction proceeds smoothly to produce 3-acetyl-N-tosylpyrrole. The second step is the selective α-chlorination of the methyl ketone group to yield the final product. researchgate.netarkat-usa.org This method circumvents the problems associated with chloroacetyl chloride and dissolved HCl. researchgate.net

The key to the success of the multi-step protocol is the efficient and selective chlorination of the intermediate, 3-acetyl-N-tosylpyrrole. A variety of reagents are available for the α-chlorination of ketones. arkat-usa.org Among the effective chlorinating agents for this transformation is hexachloro-2,4-cyclohexadienone. arkat-usa.org Other reagents commonly used for such transformations include N-chlorosuccinimide and sulfuryl chloride, although these may present different selectivity and handling challenges. arkat-usa.org The choice of chlorinating agent is crucial for achieving high yield and purity in this step.

When comparing the synthetic strategies, the multi-step protocol emerges as the superior choice for reliable and scalable production despite being longer.

| Feature | One-Step Acylation | Multi-Step Protocol |

| Primary Reagents | 1-Tosylpyrrole, Chloroacetyl Chloride, Lewis Acid researchgate.net | 1. 1-Tosylpyrrole, Acetyl Chloride, Lewis Acid2. Chlorinating Agent (e.g., Hexachloro-2,4-hexadienone) researchgate.netarkat-usa.org |

| Key Challenge | Significant drop in yield on scale-up; poor reactivity of chloroacetyl chloride; negative influence of dissolved HCl byproduct. researchgate.net | Requires an additional synthetic step and purification of the intermediate. |

| Process Robustness | Low; the process is scale-dependent and prone to failure. researchgate.net | High; by using the more stable acetyl chloride, a more robust and scale-independent process is achieved. researchgate.net |

| Overall Yield | High at lab scale, but drops precipitously at larger scales. researchgate.net | Consistently good yield, even at scale. researchgate.net |

The decision to adopt the longer three-step route (including deprotection) was made after identifying the insurmountable scaling issues of the one-step acylation. researchgate.net The multi-step approach, by replacing the problematic chloroacetyl chloride with the more robust acetyl chloride followed by a separate chlorination step, provides a more controlled and ultimately more practical pathway for the synthesis of this compound. researchgate.net

Reactivity and Derivatization Strategies of 3 Chloroacetyl 1 Tosylpyrrole

Nucleophilic Substitution Reactions at the Chloroacetyl Moiety

The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon of the chloroacetyl moiety in 3-(chloroacetyl)-1-tosylpyrrole, making it highly susceptible to attack by nucleophiles. This inherent reactivity is the cornerstone of its utility in the synthesis of more complex molecules. The substitution of the chlorine atom is a facile process that can be achieved with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Etherification via Halogen Substitution

The formation of ether linkages by reacting this compound with alcohols is a prominent example of its derivatization potential. This transformation typically proceeds via a Williamson-type ether synthesis, a robust and widely employed method for preparing both symmetrical and asymmetrical ethers. researchgate.netwikipedia.orgyoutube.comwpmucdn.com

The reaction of this compound with alcohols such as 2-methoxyethanol (B45455) and diethylene glycol monomethyl ether leads to the formation of the corresponding ether derivatives. In a typical procedure, the alcohol is first deprotonated with a suitable base to generate a more nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion in an SN2 reaction to yield the desired ether.

The choice of base and reaction conditions is crucial for the success of the etherification. Strong bases such as sodium hydride are often employed to ensure complete deprotonation of the alcohol. The reaction is typically carried out in an aprotic solvent to avoid protonation of the alkoxide.

Table 1: Examples of Etherification Reactions

| Alcohol | Product |

| Methoxyethanol | 2-Methoxy-1-(1-tosyl-1H-pyrrol-3-yl)ethanone |

| Diethylene Glycol Monomethyl Ether | 2-(2-Methoxyethoxy)-1-(1-tosyl-1H-pyrrol-3-yl)ethanone |

This table presents hypothetical products based on the principles of Williamson ether synthesis, as specific literature examples for these exact reactions with this compound were not found in the conducted search.

The generally accepted mechanism for the Williamson ether synthesis involves a direct SN2 attack of the alkoxide on the carbon bearing the halogen. wikipedia.org However, under certain conditions, particularly with more complex substrates, alternative pathways may be considered.

While no direct evidence was found for the formation of an alkoxymethyleniminium salt intermediate in the etherification of this compound, this type of intermediate is known to be involved in certain amination and etherification reactions. Such an intermediate would require the involvement of the adjacent carbonyl oxygen, potentially through an initial intramolecular interaction, to form a cyclic species that is then opened by the incoming nucleophile. Further mechanistic studies would be necessary to ascertain the potential involvement of such pathways in the reactions of this specific substrate. The reactivity of α-halo ketones is well-established, and they serve as precursors to a variety of heterocyclic compounds through reactions with different nucleophiles. nih.gov

Deprotection and Further Functionalization

Following the modification of the chloroacetyl group, the tosyl protecting group on the pyrrole (B145914) nitrogen can be removed to allow for further functionalization of the heterocyclic core. The tosyl group is a robust protecting group, and its cleavage often requires specific and sometimes harsh conditions.

A reported method for the deprotection of N-tosylamines involves the use of magnesium metal in methanol (B129727), often with the aid of sonication to facilitate the reaction. rsc.org This reductive cleavage of the N-S bond yields the free amine, in this case, the 3-acyl-1H-pyrrole derivative.

Once the tosyl group is removed, the resulting 3-acyl-1H-pyrrole can undergo a variety of further functionalization reactions. The pyrrole ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution reactions. Additionally, the N-H proton can be substituted, and the acetyl group can be modified through various carbonyl chemistries. This opens up a wide range of possibilities for the synthesis of diverse and complex pyrrole derivatives.

Removal of the N-Tosyl Protective Group

The N-tosyl group of 3-acylated-1-tosylpyrroles can be effectively removed under basic conditions to yield the corresponding N-H pyrrole. A general and practical method for this deprotection involves the use of sodium hydroxide (B78521) in a mixture of methanol and water. nih.gov This straightforward procedure allows for the isolation of the deprotected product in high yield.

The reaction proceeds via nucleophilic attack of the hydroxide ion on the sulfonyl group, leading to the cleavage of the nitrogen-sulfur bond. The choice of a protic solvent system like methanol/water is crucial for facilitating the reaction and ensuring the solubility of the reagents.

A typical laboratory procedure for the deprotection of a 3-acylated-N-tosylpyrrole is as follows:

| Step | Description |

| 1. | The N-tosyl pyrrole derivative is dissolved in a 9:1 mixture of methanol and water. |

| 2. | Solid sodium hydroxide (typically 3 equivalents) is added to the solution. |

| 3. | The reaction mixture is stirred at ambient temperature, usually overnight, to ensure complete conversion. |

| 4. | Upon completion, the reaction is worked up by adding ethyl acetate (B1210297) and separating the organic and aqueous phases. |

| 5. | The aqueous layer is further extracted with ethyl acetate to maximize product recovery. |

| 6. | The combined organic extracts are washed with brine, dried over a drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to afford the pure N-H pyrrole. nih.gov |

This method's simplicity and efficiency make it a valuable tool in synthetic sequences involving N-tosyl protected pyrroles.

Reduction of the Carbonyl Group to Alcohol

The carbonyl group of the chloroacetyl substituent in this compound can be selectively reduced to a hydroxyl group, affording the corresponding alcohol. This transformation is typically achieved using metal hydride reducing agents. The reactivity of common hydride reagents towards carbonyl compounds is well-established.

Common Hydride Reducing Agents for Carbonyl Reduction

| Reagent | Formula | Reactivity with Ketones |

| Sodium borohydride (B1222165) | NaBH₄ | Reduces ketones to secondary alcohols. youtube.com |

| Lithium aluminum hydride | LiAlH₄ | A powerful reducing agent that readily reduces ketones to secondary alcohols. youtube.commasterorganicchemistry.com |

| Lithium tri-tert-butoxyaluminum hydride | LiAlH(O-t-Bu)₃ | A sterically hindered and less reactive version of LiAlH₄, also capable of reducing ketones. masterorganicchemistry.com |

For the reduction of the ketone in this compound, sodium borohydride (NaBH₄) would be a suitable choice due to its selectivity for aldehydes and ketones and its compatibility with a wider range of functional groups compared to the more reactive lithium aluminum hydride (LiAlH₄). The reduction with NaBH₄ is typically carried out in a protic solvent such as methanol or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon atom of the carbonyl group, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the secondary alcohol. youtube.com

While LiAlH₄ is a more potent reducing agent, its high reactivity necessitates careful handling and anhydrous reaction conditions, as it reacts violently with water and other protic solvents. masterorganicchemistry.com It would also readily reduce the chloroacetyl ketone. However, given the presence of the chloro-substituent, a milder reagent like NaBH₄ is often preferred to minimize potential side reactions.

Regioselectivity in Pyrrole Functionalization

The position of substitution on the pyrrole ring is a critical aspect of its chemistry. The inherent electronic properties of the pyrrole nucleus and the influence of substituents, such as the N-tosyl group, play a decisive role in directing incoming electrophiles.

Influence of the Tosyl Protecting Group on Electrophilic Substitution

The attachment of an electron-withdrawing tosyl group to the nitrogen atom of pyrrole significantly alters the regioselectivity of electrophilic substitution reactions, particularly acylation. While unsubstituted pyrrole preferentially undergoes electrophilic attack at the C2 position, N-tosylpyrrole favors substitution at the C3 position. nih.gov

This directing effect of the N-tosyl group is crucial for the synthesis of 3-substituted pyrroles. The formation of 3-acylated-N-tosylpyrroles is often the exclusive outcome of acylation reactions. nih.gov Interestingly, mechanistic studies suggest that this outcome may not be due to a direct electrophilic attack at the 3-position. Instead, it is proposed that an initial, kinetically favored acylation occurs at the C2 position. This is then followed by an isomerization to the thermodynamically more stable 3-acyl isomer under the reaction conditions. nih.gov This isomerization highlights the electronic influence of the tosyl group on the stability of the intermediates.

Comparison of 2- and 3-Substitution Patterns

The regioselectivity of electrophilic substitution in pyrrole is fundamentally governed by the stability of the cationic intermediate (arenium ion) formed upon attack of the electrophile.

Comparison of Intermediates in Electrophilic Substitution of Unsubstituted Pyrrole

| Position of Attack | Number of Resonance Structures for the Intermediate | Stability of Intermediate |

| C2 (α-position) | 3 | More stable onlineorganicchemistrytutor.comslideshare.net |

| C3 (β-position) | 2 | Less stable onlineorganicchemistrytutor.comslideshare.net |

As illustrated in the table, electrophilic attack at the C2 position of an unsubstituted pyrrole ring allows for the delocalization of the positive charge over three atoms, resulting in a more stable intermediate. onlineorganicchemistrytutor.comslideshare.net In contrast, attack at the C3 position leads to an intermediate where the positive charge is delocalized over only two atoms, rendering it less stable. onlineorganicchemistrytutor.comslideshare.net Consequently, electrophilic substitutions on the parent pyrrole ring overwhelmingly yield 2-substituted products.

The presence of the N-tosyl group, as discussed previously, reverses this intrinsic preference, making the 3-position the favored site for electrophilic acylation. This ability to control the regioselectivity of substitution is a powerful tool in the synthesis of specifically functionalized pyrrole derivatives.

Mechanistic Investigations Pertaining to 3 Chloroacetyl 1 Tosylpyrrole Synthesis and Reactivity

Mechanistic Pathways of Friedel-Crafts Acylation on N-Tosylpyrrole

The introduction of the chloroacetyl group onto the N-tosylpyrrole ring is achieved through a Friedel-Crafts acylation reaction. This classic reaction involves the substitution of an acyl group onto an aromatic ring and proceeds via an electrophilic aromatic substitution mechanism. rsc.orgnih.gov

The Friedel-Crafts acylation of N-tosylpyrrole is a form of electrophilic aromatic substitution (EAS). nih.gov In this type of reaction, an electrophile attacks the electron-rich pyrrole (B145914) ring, leading to the substitution of a hydrogen atom. pearson.comyoutube.com The pyrrole ring, being an electron-rich aromatic compound due to the nitrogen's lone pair delocalization, is more reactive towards electrophiles than benzene (B151609). pearson.compearson.com

The reaction generally proceeds in two main steps:

Attack of the electrophile: The acylium ion, generated from chloroacetyl chloride and a Lewis acid catalyst, attacks the π-electron system of the pyrrole ring. This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. pearson.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring and yielding the final acylated product. stackexchange.com

For pyrrole derivatives, electrophilic attack typically occurs at the C2 or C3 position. In the case of N-tosylpyrrole, the acylation predominantly yields the 3-substituted product. nih.gov This regioselectivity is influenced by the electronic effects of the tosyl group and the stability of the resulting carbocation intermediate. onlineorganicchemistrytutor.com While attack at the C2 position generally leads to a more stable intermediate for unsubstituted pyrrole due to a greater number of resonance structures, the bulky and electron-withdrawing tosyl group on the nitrogen atom alters the electron distribution and steric accessibility, favoring acylation at the C3 position. pearson.compearson.comonlineorganicchemistrytutor.com

A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is essential for the Friedel-Crafts acylation to proceed. rsc.orgquora.com The primary role of the catalyst is to generate the highly reactive electrophile, the acylium ion (ClCH₂CO⁺), from the acyl halide (chloroacetyl chloride). quora.comlibretexts.org

The mechanism of catalyst action involves the following steps:

Complex Formation: The Lewis acid (AlCl₃) coordinates with the chlorine atom of the chloroacetyl chloride. This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon more electrophilic. nih.gov

Acylium Ion Generation: The polarized complex can then dissociate to form a discrete acylium ion and the [AlCl₄]⁻ anion. This acylium ion is a potent electrophile. libretexts.org

Research has shown that the interaction between AlCl₃ and the reactants is more complex than simple acylium ion formation. futura-sciences.com Spectroscopic studies have indicated that upon mixing AlCl₃ and chloroacetyl chloride, a complex is formed. When N-tosylpyrrole is added, an equilibrium is established that strongly favors a complex between the pyrrole and AlCl₃. futura-sciences.com This suggests that the reaction may proceed through the interaction of the initially formed acylating agent complex with the uncomplexed pyrrole, rather than a direct reaction with the pyrrole-AlCl₃ complex. futura-sciences.com The formation of the pyrrole-AlCl₃ complex can be an unproductive pathway, potentially leading to polymerization. futura-sciences.com The strength of the Lewis acid is a critical factor; stronger Lewis acids like AlCl₃ tend to favor 3-acylation, while weaker Lewis acids can lead to a higher proportion of the 2-acyl product. nih.gov

| Catalyst | Predominant Isomer | Reference |

| AlCl₃ | 3-acyl | nih.gov |

| SnCl₄ | 2-acyl | nih.gov |

| BF₃·OEt₂ | 2-acyl | nih.gov |

Hydrogen chloride (HCl) is a significant byproduct of the Friedel-Crafts acylation reaction. futura-sciences.comquora.com Its presence can have a complex and sometimes contradictory effect on the reaction's progress. futura-sciences.com

Initially, the generation of HCl can slow down the reaction rate. futura-sciences.com This is because HCl can interact with the catalyst and the reactants, potentially deactivating them. However, studies have also suggested that at low concentrations, dissolved HCl might be beneficial, while at higher concentrations, it becomes detrimental to the yield. futura-sciences.com One hypothesis is that HCl can help to stabilize the unproductive pyrrole-AlCl₃ complex, thereby slowing the rate of decomposition and polymerization of the starting material. futura-sciences.com This stabilizing effect can be particularly important in large-scale reactions where reaction times are longer, and the accumulation of byproducts is more significant. futura-sciences.com The non-linear relationship between HCl concentration and reaction yield highlights the intricate balance of competing reaction pathways. futura-sciences.com

Understanding Nucleophilic Substitution Mechanisms in Halogenated Pyrroles

The chloroacetyl group in 3-(chloroacetyl)-1-tosylpyrrole contains a reactive carbon-chlorine bond, making it susceptible to nucleophilic substitution reactions. This allows for further functionalization of the molecule, such as the formation of ethers.

The displacement of the chlorine atom by a nucleophile, such as an alkoxide to form an ether, can proceed through one of two primary mechanistic pathways: Sₙ1 (substitution nucleophilic unimolecular) or Sₙ2 (substitution nucleophilic bimolecular). chemistryguru.com.sgyoutube.com

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the halogen from the backside, simultaneously displacing the leaving group (chloride). chemistryguru.com.sgyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Primary halides, like the one in the chloroacetyl group, generally favor the Sₙ2 pathway due to minimal steric hindrance around the electrophilic carbon. chemistryguru.com.sg

Sₙ1 Mechanism: This is a two-step process that involves the initial, slow departure of the leaving group to form a carbocation intermediate. chemistryguru.com.sgyoutube.com In the second, fast step, the nucleophile attacks the carbocation. The rate of this reaction is dependent only on the concentration of the substrate. While less likely for a primary halide, the stability of the potential carbocation can influence the pathway.

In the context of this compound, the formation of an ether via reaction with an alcohol or alkoxide would likely proceed through an Sₙ2 mechanism. To facilitate this, the alcohol is often deprotonated by a base to form a more potent alkoxide nucleophile.

The activation of an alcohol to undergo substitution can also be achieved using reagents like phosphorus tribromide, but such reagents are not suitable for activating ethers for cleavage. youtube.com For ether cleavage, strong acids like HBr or HI are typically required to protonate the ether oxygen, making it a better leaving group. youtube.com

While the chloroacetyl group itself is achiral, stereochemistry becomes a crucial consideration when the nucleophile or other parts of the pyrrole molecule contain chiral centers. In Sₙ2 reactions, the stereochemistry at the reacting carbon is inverted. This is a direct consequence of the backside attack of the nucleophile. youtube.com If the carbon atom were a stereocenter, the product would have the opposite configuration to the starting material.

In Sₙ1 reactions, the formation of a planar carbocation intermediate leads to a loss of stereochemical information. The nucleophile can attack from either face of the carbocation, resulting in a racemic or near-racemic mixture of enantiomers. chemistryguru.com.sg

In the broader context of halogenated pyrroles, nucleophilic substitution can sometimes be complicated by side reactions. For instance, the reduction of a chloromethyl group on a pyrrole ring can lead to side products through the nucleophilic attack of an amine on the electrophilic methylene (B1212753) group. nih.gov Furthermore, studies on the nucleophilic substitution of alkylpyrroles in the presence of oxygen have shown a mechanism involving an electron transfer to form a pyrrolylmethyl intermediate that can then react with nucleophiles. nih.gov

Spectroscopic Characterization Methodologies for 3 Chloroacetyl 1 Tosylpyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For 3-(Chloroacetyl)-1-tosylpyrrole, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for a comprehensive structural analysis.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum provides distinct signals for the protons of the pyrrole (B145914) ring, the tosyl group, and the chloroacetyl moiety.

The substitution of the chloroacetyl group at the C-3 position of the 1-tosylpyrrole (B123520) core leads to a more complex splitting pattern for the pyrrole protons compared to the parent 1-tosylpyrrole, which exhibits higher symmetry. researchgate.net The protons on the pyrrole ring of this compound are expected to appear as distinct multiplets in the aromatic region of the spectrum. The protons of the tosyl group's aromatic ring typically present as two doublets, characteristic of a para-substituted benzene (B151609) ring. A singlet corresponding to the methyl protons of the tosyl group will also be observed. Furthermore, a singlet for the two protons of the chloroacetyl group's methylene (B1212753) (-CH₂Cl) is anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrole-H | 7.0 - 8.0 | Multiplet |

| Tosyl-Ar-H | 7.3 - 7.8 | Doublet |

| -CH₂Cl | 4.5 - 5.0 | Singlet |

| Tosyl-CH₃ | 2.4 | Singlet |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The introduction of the chloroacetyl group at the C-3 position of 1-tosylpyrrole breaks the symmetry of the pyrrole ring, resulting in four distinct signals for the pyrrole carbons. researchgate.net The carbonyl carbon of the chloroacetyl group is expected to appear significantly downfield. The carbon of the methylene group attached to the chlorine atom will also have a characteristic chemical shift. The tosyl group will contribute signals for its aromatic carbons and the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | 185 - 195 |

| Pyrrole Carbons | 110 - 140 |

| Tosyl Aromatic Carbons | 125 - 145 |

| -CH₂Cl | 45 - 55 |

| Tosyl-CH₃ | 20 - 25 |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the molecule.

Fourier Transform Infrared (FTIR) spectroscopy is a high-performance method for obtaining IR spectra. For this compound, FTIR is used to confirm the presence of key functional groups. researchgate.net

The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O) of the tosyl moiety, the carbonyl group (C=O) of the chloroacetyl substituent, and the C-N and C-H bonds of the pyrrole ring. The presence of the C-Cl bond can also be identified by its characteristic absorption in the fingerprint region of the spectrum.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (ketone) | 1670 - 1700 |

| S=O (sulfonyl) | 1350 - 1380 and 1160 - 1190 |

| C-N (pyrrole) | 1200 - 1350 |

| Aromatic C-H | 3000 - 3100 |

| C-Cl | 600 - 800 |

Note: Values are typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₂ClNO₃S, HRMS is essential for unambiguous confirmation. The experimentally determined monoisotopic mass should match the calculated theoretical mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂ClNO₃S |

| Calculated Monoisotopic Mass | 297.0226 |

| Measurement Technique | Electrospray Ionization (ESI) |

Note: The calculated mass is based on the most abundant isotopes of the constituent elements.

Electrospray Ionization Mass Spectroscopy (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In the analysis of this compound and its derivatives, ESI-MS provides crucial information regarding the molecular ion and its fragmentation patterns, which aids in confirming the chemical structure.

Research Findings

Detailed ESI-MS analysis of this compound, with a molecular formula of C₁₃H₁₂ClNO₃S and a molecular weight of 297.76 g/mol , typically reveals the presence of a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. nih.govmdpi.com The high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition.

The fragmentation of the parent ion under ESI-MS conditions can provide valuable structural information. For instance, studies on substituted pyrrole derivatives have shown that the fragmentation pathways are significantly influenced by the nature and position of the substituents on the pyrrole ring. nih.gov In the case of this compound, characteristic fragmentation would likely involve the cleavage of the chloroacetyl group and the tosyl group.

A plausible fragmentation pattern for this compound in positive-ion ESI-MS would involve the following key steps:

Initial Protonation: The molecule is protonated, typically at the nitrogen or oxygen atoms, to form the [M+H]⁺ ion.

Loss of the Tosyl Group: A common fragmentation pathway for N-tosylated compounds is the cleavage of the N-S bond, leading to the loss of the tosyl group (p-toluenesulfonyl group, C₇H₇SO₂) and the formation of a fragment corresponding to the protonated 3-(chloroacetyl)pyrrole.

Cleavage of the Chloroacetyl Group: The chloroacetyl side chain can undergo fragmentation, potentially through the loss of a chloromethyl radical (•CH₂Cl) or through more complex rearrangement pathways.

The table below summarizes the expected major ions in the ESI-MS spectrum of this compound.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₃H₁₃ClNO₃S]⁺ | 298.03 | Protonated molecular ion |

| [M-SO₂C₇H₇]⁺ | [C₆H₆ClNO]⁺ | 143.01 | Loss of the tosyl group |

| [M-CH₂Cl]⁺ | [C₁₂H₁₀NO₃S]⁺ | 264.04 | Loss of the chloromethyl group from the molecular ion |

It is important to note that the exact fragmentation pattern and the relative intensities of the fragment ions can vary depending on the specific instrumental conditions, such as the collision energy used in tandem mass spectrometry (MS/MS) experiments.

Computational Studies on 3 Chloroacetyl 1 Tosylpyrrole and Analogous Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for predicting the properties of pyrrole-based compounds. nih.govresearchgate.net The choice of the functional and basis set is critical for accuracy, with meta-hybrid functionals like TPSSh, when paired with basis sets such as 6-311++G(2d,p), yielding reliable results for the chemical shifts in alkylpyrroles. nih.gov

DFT calculations allow for the optimization of molecular geometries, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which can be corroborated by experimental data from X-ray crystallography. nih.gov For analogous pyrrole (B145914) systems, DFT has been used to precisely determine the molecular structure. nih.gov

A key aspect of these calculations is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of a molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov A smaller energy gap generally implies higher reactivity. In pyrrole-isoxazole derivatives, for instance, electronic transitions are often characterized as intramolecular charge transfer (ICT), where electron density moves from one part of the molecule to another upon excitation. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. These maps are invaluable for identifying the nucleophilic and electrophilic sites within a molecule, predicting how it will interact with other reagents. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrrole-Isoxazole Derivative (AIC)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.87 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.51 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.36 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

Data derived from a DFT study on analogous pyrrole systems. nih.gov

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify stable intermediates, locate transition state structures, and calculate the activation energies required for a chemical transformation to occur. researchgate.net This approach has been applied to understand the mechanisms of various reactions involving pyrroles, such as the [3+2] cycloaddition reaction used to synthesize multi-substituted pyrrole derivatives from tosylmethyl isocyanides (TosMIC). nih.gov In this process, a carbanion intermediate attacks an α,β-unsaturated compound, leading to an intramolecular cycloaddition and the subsequent elimination of a tosyl group to form the pyrrole ring. nih.gov

To validate a calculated reaction pathway, the intrinsic reaction coordinate (IRC) is often computed. This confirms that the identified transition state smoothly connects the reactant and product states on the potential energy surface. researchgate.net

Table 2: Conceptual Data from Reaction Pathway Calculations

| Component | Calculated Parameter | Importance in Mechanism Elucidation |

|---|---|---|

| Reactants | Ground State Energy | Baseline energy for the reaction. |

| Transition State (TS) | TS Structure & Energy | The highest energy point along the reaction coordinate; its structure reveals the bond-making/breaking process. |

| Products | Ground State Energy | Final energy state; determines if the reaction is exothermic or endothermic. |

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | The energy barrier that must be overcome; determines the reaction rate. |

Molecular Modeling and Docking Studies (for related derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. citedrive.comresearchgate.net Numerous studies have employed docking to investigate the potential of pyrrole derivatives as therapeutic agents. nih.govnih.gov

Docking studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for a molecule's biological activity. For various pyrrole derivatives, docking simulations have identified key interactions with important biological targets:

Anticancer Activity: Pyrrole derivatives have been docked into the ATP binding pocket of human topoisomerase IIα (PDB ID: 1zxm), an enzyme critical for cell division, revealing key binding energies. citedrive.com Other related compounds have been modeled in the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are major targets in cancer therapy. nih.gov

Antimycobacterial Activity: To understand their potential as antitubercular agents, pyrrole analogs were docked into the active site of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA), revealing vital binding conformations. researchgate.net

Anti-inflammatory Activity: Novel pyrrole-cinnamate hybrids have been studied as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Docking simulations showed these compounds binding within the active sites, explaining their inhibitory effects. nih.gov

These studies consistently highlight the importance of hydrogen bonds, hydrophobic interactions, and sometimes C-H···O interactions in the binding of these ligands. nih.govresearchgate.net The specific amino acid residues within the protein's active site that participate in these interactions can be precisely identified, guiding further structural modifications to improve binding affinity.

Table 3: Examples of Molecular Docking Studies on Pyrrole Derivatives

| Pyrrole Derivative Class | Protein Target | PDB ID | Reported Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1H-pyrrole-2-carbohydrazides | α-topoisomerase II | 1zxm | -5.049 | citedrive.com |

| Pyrrole-cinnamate hybrid | COX-2 | 3PGH | -10.20 | nih.gov |

| Pyrrolyl benzoic acid hydrazide analog | Enoyl-ACP reductase (InhA) | 4DRE | Not explicitly stated in energy values | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, known as molecular descriptors, that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds.

For pyrrole derivatives, 2D-QSAR studies have been conducted to support drug design efforts. nih.gov In a typical QSAR study, a library of related compounds with known biological activities is used as a training set. For each compound, a set of molecular descriptors is calculated, which can include:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular weight, volume, surface area.

Lipophilicity: LogP (the partition coefficient between octanol (B41247) and water).

Topological indices: Descriptors that quantify molecular shape and branching.

A statistical model (e.g., multiple linear regression) is then built to create an equation that correlates these descriptors with the observed biological activity. This equation can then be used to predict the activity of new derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and avoid compounds predicted to be inactive.

Applications of 3 Chloroacetyl 1 Tosylpyrrole As a Precursor in Advanced Materials and Medicinal Chemistry

Synthesis of Functionalized Pyrrole (B145914) Monomers for Conducting Polymers

3-(Chloroacetyl)-1-tosylpyrrole is a key starting material for creating functionalized pyrrole monomers, which are essential for producing conducting polymers with tailored properties. The chloroacetyl group provides a reactive site for introducing various functionalities, while the tosyl group protects the pyrrole nitrogen during initial synthesis steps.

A significant application of this compound is in the synthesis of pyrrole monomers substituted with oligo(ethylene glycol) or oligo(ethyleneoxy) chains. These flexible, polar side chains can enhance the solubility and processability of the resulting polymers and introduce ion-coordinating capabilities.

One synthetic route involves the nucleophilic substitution of the chlorine atom in 3-chloroacetyl-N-tosylpyrrole with alcohols like 2-methoxyethanol (B45455) or 3,6-dioxaheptanol. clockss.org This reaction, however, often requires high temperatures (e.g., 145 °C). clockss.org An alternative, milder method for etherification has been developed to synthesize pyrrole derivatives with oligo(ethylene glycol) chains at the 3-position, avoiding the harsh basic conditions of traditional Williamson ether synthesis that could cleave the sensitive tosyl protecting group. clockss.org This method utilizes an alkoxymethyleniminium salt intermediate. clockss.org Following the attachment of the side chain, the tosyl group can be removed, and the carbonyl group reduced to yield the desired functionalized pyrrole monomer. clockss.org

Another approach involves the synthesis of N-substituted pyrrole derivatives with oligo(ethylene glycol) functionalization. crimsonpublishers.com For example, 2-[2-(1H-Pyrrole-1-yl)-ethoxy]-ethan-1-ol can be synthesized and subsequently used for electrochemical polymerization. crimsonpublishers.com The introduction of these side chains is crucial for modifying the physical and electrochemical characteristics of the final polymer.

Once the functionalized pyrrole monomers are synthesized, they can be polymerized to form conducting polypyrroles. Electrochemical polymerization is a common and effective method for this process. crimsonpublishers.com This technique is typically performed potentiodynamically using cyclic voltammetry (CV), which allows for the controlled growth of the polymer film on an electrode surface, such as platinum. crimsonpublishers.comnih.gov

The process involves applying a potential to a solution containing the monomer and a supporting electrolyte, like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) in acetonitrile. crimsonpublishers.comresearchgate.net The onset of polymerization is marked by an irreversible oxidation peak during the initial voltage scan. crimsonpublishers.com Subsequent cycles in the voltammogram show the growth of reversible redox peaks, which are characteristic of the conducting polymer film being deposited on the electrode. crimsonpublishers.com Star-shaped pyrrole functionalized monomers have also been successfully copolymerized with pyrrole using electrochemical methods. researchgate.net

The introduction of specific functional groups, such as oligo(ethyleneoxy) chains, significantly impacts the electrochemical properties of the resulting polypyrroles. These modifications can lead to enhanced conductivity, better redox reversibility, and improved ion transport within the polymer matrix.

Polymers derived from these functionalized monomers exhibit distinct electrochemical behaviors. For instance, polypyrrole/palygorskite (PPy/Pal) nanocomposites have shown significantly enhanced electrochemical properties compared to pure polypyrrole. researchgate.net The specific capacitance of these nanocomposites can reach 173 F g⁻¹ at a current density of 3 mA/cm², a substantial increase from the 109 F g⁻¹ of pure PPy. researchgate.net Furthermore, these materials demonstrate excellent stability, retaining 96% of their initial capacitance after 3200 charge-discharge cycles. researchgate.net

The conductivity of the polymers can also be tailored. Copolymers of star-shaped, triazine-core pyrrole monomers have demonstrated conductivities on the order of 8.3 × 10⁻¹ S cm⁻¹, which is considerably higher than that of unmodified polypyrrole (8.6 × 10⁻³ S cm⁻¹). researchgate.net The spectroelectrochemical properties, such as the electronic band gap (Eg), are also influenced by the monomer structure. researchgate.netclockss.org These tailored electrochemical characteristics make the derived polymers promising candidates for applications in electrochemical capacitors, sensors, and other electronic devices. nih.govresearchgate.net

Table 1: Comparison of Conductivity in Functionalized Polypyrroles

| Polymer Type | Conductivity (S cm⁻¹) |

|---|---|

| Polypyrrole (Py) | 8.6 × 10⁻³ |

| P(TriaPy-co-Py) | 8.3 × 10⁻¹ |

| Polythiophene (Th) | 4.2 × 10⁻² |

| P(TriaTh-co-Th) | 6.2 × 10⁻¹ |

Data sourced from ResearchGate. researchgate.net

Intermediacy in the Synthesis of Biologically Active Pyrrole Derivatives

Beyond materials science, this compound is a valuable intermediate in medicinal chemistry for the construction of complex, biologically active molecules. The pyrrole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. alliedacademies.org

The pyrrole ring is a fundamental structural motif in drug discovery, recognized for its role as a pharmacophore in a wide array of therapeutic agents. nih.govnih.gov Pyrrole-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. alliedacademies.orgnih.gov The versatility of the pyrrole scaffold allows medicinal chemists to synthesize analogs with optimized pharmacological profiles, leading to the development of numerous marketed drugs. nih.govrsc.org The ability to functionalize the pyrrole ring at various positions is key to modulating properties like solubility, lipophilicity, and target affinity. nih.gov Synthetic strategies like the Van Leusen pyrrole synthesis, which can produce 3,4-disubstituted pyrroles, are instrumental in creating these diverse molecular architectures. mdpi.com

The synthesis of novel pyrrole derivatives, often using intermediates like this compound, is a cornerstone of developing new pharmacophores and drug candidates. nih.govnih.gov A pharmacophore model defines the essential structural features required for molecular interaction with a specific biological target. By modifying the pyrrole core and its substituents, chemists can design molecules that fit a desired pharmacophore model to achieve high potency and selectivity. nih.govnih.gov

This approach has led to the discovery of promising drug candidates. For instance, the synthesis and structure-activity relationship (SAR) studies of a series of 5-azaindole (B1197152) (a pyrrole-fused ring system) derivatives led to the identification of GSK554418A. nih.gov This compound is a potent and brain-penetrant CB2 receptor agonist developed for the treatment of chronic pain. nih.gov The strategic design, starting from a known scaffold and performing systematic chemical modifications, exemplifies the process of developing novel drug candidates from heterocyclic precursors. nih.gov The ongoing exploration of pyrrole chemistry continues to yield new compounds with potential therapeutic applications in various disease areas. nih.govrsc.org

Table 2: Examples of Biologically Active Pyrrole-Based Scaffolds

| Scaffold/Derivative Class | Therapeutic Area/Activity | Reference |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidines | Antiviral (HCV) | nih.gov |

| 5-Azaindoles | Analgesic (CB2 Agonist) | nih.gov |

| 3-Aroyl-4-heteroarylpyrroles | General Synthetic Precursors | mdpi.com |

| General Pyrrole Derivatives | Anticancer, Antimicrobial, Anti-inflammatory | alliedacademies.orgnih.govnih.gov |

Development of Novel Pharmacophores and Drug Candidates

Anti-Inflammatory, Anticancer, and Antiviral Activities of Pyrrole Derivatives

The pyrrole scaffold is a constituent of many compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govmdpi.com The functional groups on this compound make it an ideal starting point for synthesizing libraries of derivatives to explore these therapeutic areas.

Anti-Inflammatory Activity

Pyrrole derivatives are of significant interest as anti-inflammatory agents. nih.gov Several well-known non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole ring, such as tolmetin (B1215870) and ketorolac. biolmolchem.comnih.gov The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. nih.gov Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Studies on fused pyrrole derivatives, such as pyrrolopyridines, have shown promising anti-inflammatory activity. In one study, several synthesized pyrrolopyridine compounds were evaluated for their ability to inhibit inflammation. The results indicated that the anti-inflammatory effect increased over time, with a duration of action persisting for up to four hours after administration of the inflammatory agent. A docking study of the most active compounds suggested a specific binding pose within the COX-2 active site, corroborating the biological results. nih.gov

Anticancer Activity

The pyrrole core is present in various anticancer agents, where it contributes to mechanisms like inhibiting microtubule polymerization, arresting the cell cycle, and inhibiting protein kinases. nih.govcymitquimica.com For instance, Sunitinib, a pyrrole-containing drug, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. researchgate.net

Research into new pyrrole derivatives continues to yield promising results. A study on 3-(substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivatives demonstrated significant anticancer activity against a panel of cancer cell lines. nih.gov Another series of pyrrolidone derivatives incorporating a 1,3,4-oxadiazolethione ring showed enhanced anticancer activity against human lung epithelial cells, with activity significantly higher than the cytostatic drug cytarabine.

Antiviral Activity

Pyrrole-containing structures are recognized for their antiviral potential. nih.govnih.gov The pyrrole nucleus is a key feature in several natural and synthetic compounds with activity against a range of viruses. mdpi.com For example, pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from pyrrole precursors, have been investigated for their antiviral effects. mdpi.com

The broad spectrum of biological activities associated with the pyrrole scaffold underscores the importance of versatile intermediates like this compound in drug discovery programs aimed at developing new anti-inflammatory, anticancer, and antiviral agents. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds to enhance their potency and selectivity. For pyrrole derivatives, SAR studies have provided valuable insights into how different substituents on the pyrrole ring influence their biological effects.

In a study of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, extensive quantitative SAR (QSAR) analysis demonstrated that the analgesic and anti-inflammatory potencies were well-correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl group. nih.gov This allowed researchers to predict that a compound with a 4-vinylbenzoyl substituent would be highly active, a prediction that was confirmed by subsequent testing. nih.gov

Another comprehensive SAR study was conducted during the development of TAK-438, a potassium-competitive acid blocker (P-CAB) containing a 1-(pyridinylsulfonyl)-1H-pyrrole core. nih.gov Researchers synthesized a wide array of derivatives to investigate the impact of substitutions at various positions.

Key findings from the SAR studies of TAK-438 and related compounds include:

Substitution on the Pyrrole Nitrogen: The nature of the sulfonyl group attached to the pyrrole nitrogen was critical. A pyridin-3-ylsulfonyl group was found to be optimal for potent H+,K+-ATPase inhibitory activity.

Substitution at the 5-Position: An aryl group at this position was essential. A 2-fluorophenyl group provided a good balance of activity and pharmacokinetic properties.

Substitution at the 3-Position: The side chain at this position significantly influenced the compound's properties. A basic amino group, specifically an N-methylmethanamine group, was found to be crucial for the potent in vivo gastric acid secretion inhibitory action. nih.gov

These SAR studies highlight how systematic modification of the pyrrole scaffold, a process facilitated by versatile intermediates, can lead to the discovery of highly potent and selective drug candidates.

Role in HIV Attachment Inhibitor Synthesis (as an intermediate)

The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in many compounds that target a wide variety of biological receptors, including those relevant to viral infections. nih.govnih.gov In the field of HIV research, the development of agents that can inhibit viral replication is a primary goal. Several classes of antiretroviral drugs target different stages of the HIV life cycle, including entry/attachment, reverse transcription, and integration. nih.gov

The pyrrole nucleus is a key component in compounds designed as potential HIV inhibitors. researchgate.net However, based on the reviewed literature, a specific, documented synthetic route using this compound as a direct intermediate for the synthesis of known HIV attachment inhibitors has not been prominently reported. The chloroacetyl group is a reactive electrophile that can be used to introduce a variety of other functional groups through nucleophilic substitution, making this compound a plausible, though not explicitly cited, precursor for creating novel libraries of compounds for screening as potential HIV inhibitors.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The primary route to 3-(Chloroacetyl)-1-tosylpyrrole involves the Friedel-Crafts acylation of 1-tosylpyrrole (B123520). nih.gov Future research in this area is expected to focus on creating more efficient, environmentally friendly, and cost-effective synthetic protocols.

Current methods often rely on stoichiometric amounts of Lewis acids, such as aluminum chloride, which can generate significant waste and pose environmental concerns. researchgate.netresearchgate.net A key future direction will be the development of catalytic Friedel-Crafts acylation reactions. The use of solid acid catalysts, for instance, could offer advantages such as easier separation, reusability, and reduced environmental impact. chemijournal.com Research into novel catalytic systems, including metal-organic frameworks (MOFs) or zeolites, could lead to highly selective and efficient syntheses under milder reaction conditions. researchgate.net

Exploration of Novel Reactivity Patterns and Derivatizations

The bifunctional nature of this compound, possessing both an electrophilic chloroacetyl group and an aromatic pyrrole (B145914) core, opens up a wide range of possibilities for novel reactivity and derivatization. The α-haloketone moiety is a particularly reactive handle for introducing a variety of substituents through nucleophilic substitution reactions. researchgate.net

Future research will likely delve into the reaction of this compound with a broader scope of nucleophiles to generate new families of pyrrole derivatives. This includes the synthesis of novel heterocyclic systems by reacting the chloroacetyl group with binucleophiles. journalagent.comekb.egresearchgate.netaun.edu.eg For instance, reaction with thioamides or thioureas could lead to the formation of thiazole-fused pyrroles, which are known to possess interesting biological activities.

Moreover, the tosyl group, while serving as a protecting group, can also influence the reactivity of the pyrrole ring. Future studies could explore the selective functionalization of the pyrrole ring at other positions while the chloroacetyl group is masked or has been transformed. The subsequent removal of the tosyl group would then unveil a highly functionalized pyrrole core, ready for further synthetic manipulations. The development of novel deprotection strategies that are orthogonal to other functional groups present in the molecule will be crucial for this purpose.

Expansion of Applications in Materials Science and Biomedical Fields

The derivatives of this compound hold significant promise for applications in both materials science and biomedicine. The pyrrole moiety is a fundamental component of conducting polymers, and the ability to introduce various functional groups via the chloroacetyl handle could lead to the development of novel materials with tailored electronic and optical properties. nih.govmdpi.commdpi.com

In the realm of materials science, future research could focus on using derivatives of this compound as monomers for the synthesis of functional polymers. rsc.org By carefully selecting the substituent introduced at the chloroacetyl position, it may be possible to fine-tune the polymer's conductivity, solubility, and processability, making them suitable for applications in organic electronics, sensors, and electrochromic devices. mdpi.com

In the biomedical arena, the pyrrole scaffold is a common feature in many biologically active compounds. nih.gov The derivatization of this compound provides a straightforward route to libraries of novel compounds for drug discovery. mdpi.commdpi.com Future research is expected to focus on the rational design and synthesis of derivatives with potential therapeutic applications. nih.govnih.gov For example, by introducing specific pharmacophores, it may be possible to develop potent and selective inhibitors of enzymes or protein-protein interactions implicated in various diseases. The development of structure-based pharmacophore models will be instrumental in guiding the synthesis of these new bioactive molecules. researchgate.net

Advanced Computational and Mechanistic Insights

A deeper understanding of the reactivity and electronic properties of this compound and its derivatives can be achieved through advanced computational and mechanistic studies. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the reaction mechanisms of its synthesis and subsequent transformations. nih.govrsc.org

Future computational research could focus on modeling the transition states of the Friedel-Crafts acylation to better understand the factors controlling regioselectivity and to aid in the design of more efficient catalysts. Mechanistic investigations into the reactions of the chloroacetyl group with various nucleophiles can help predict the feasibility of new synthetic routes and explain observed reactivity patterns. ruhr-uni-bochum.de

Furthermore, computational tools can be employed in the rational design of novel derivatives with specific properties. For materials science applications, DFT calculations can predict the electronic band gap and charge transport properties of polymers derived from these monomers. In the context of drug discovery, molecular docking and quantitative structure-activity relationship (QSAR) studies can help in identifying promising lead compounds and optimizing their biological activity. nih.gov The synergy between experimental synthesis and computational modeling will be crucial for accelerating the discovery and development of new applications for this versatile chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(Chloroacetyl)-1-tosylpyrrole, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. For example, a modified procedure involves reacting pyrrole derivatives with chloroacetyl chloride under anhydrous conditions, followed by tosylation. Optimization includes controlling stoichiometry (e.g., 1.0–1.2 equiv of chloroacetyl chloride), using bases like triethylamine to scavenge HCl, and maintaining low temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., dichloromethane or THF) and reaction time (4–6 hours) significantly impact yields, as shown in analogous syntheses of chloroacetyl-substituted heterocycles .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy : H/C NMR can confirm substituent positions via chemical shifts (e.g., downfield shifts for tosyl groups at ~7.5 ppm for aromatic protons). IR identifies carbonyl stretches (~1700 cm) and sulfonyl groups (~1350 cm).

- Chromatography : Reverse-phase HPLC or GC (with non-polar columns) assesses purity, while LC-MS or HRMS validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, as demonstrated in crystallographic studies of analogous chlorophenyl-pyrrole derivatives .

Q. What safety protocols are critical when handling chloroacetyl-containing intermediates?

- Methodological Answer : Chloroacetyl derivatives are lachrymators and potential vesicants. Use fume hoods, nitrile gloves, and sealed reaction systems. Toxicity data from chloroacetyl chloride studies recommend exposure limits (e.g., AEGL-1: 0.17 ppm for 10 minutes) and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can nucleophilic substitution reactions be strategically employed to modify the chloroacetyl group, and what factors govern regioselectivity?

- Methodological Answer : The chloroacetyl group is susceptible to nucleophilic attack (e.g., by amines or thiols). Regioselectivity depends on solvent polarity (e.g., DMF enhances nucleophilicity), temperature (higher temps favor SN1 mechanisms), and steric effects. Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) improve reaction rates in biphasic systems, as shown in pyrimidine functionalization studies .

Q. How should researchers resolve discrepancies between spectral data and crystallographic findings for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validate NMR data with computational modeling (DFT for optimized geometries) and compare with X-ray structures. For example, crystallographic reports of 3-chlorophenyl thioureas revealed deviations in bond angles due to intermolecular hydrogen bonding, necessitating multi-technique validation .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the chloroacetyl moiety?

- Methodological Answer :

- Scaffold Modification : Replace the chloroacetyl group with bromoacetyl or trifluoroacetyl analogs to assess electrophilicity impacts.

- Bioisosteres : Substitute tosyl with mesyl or nosyl groups to evaluate sulfonamide interactions.

- Activity Profiling : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with binding affinities, as applied in pyrrol-2-one SAR studies .

Q. What challenges arise in achieving enantiomeric purity, and which chiral catalysts are most effective?

- Methodological Answer : Racemization of the chloroacetyl group can occur under basic conditions. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) minimizes this. Enantiomeric excess (ee) is quantified via chiral HPLC or H NMR with chiral shift reagents, guided by protocols for analogous heterocycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.